molecular formula C5H3I2NO B12319573 3,5-diiodo-3H-pyridin-4-one

3,5-diiodo-3H-pyridin-4-one

Cat. No.: B12319573
M. Wt: 346.89 g/mol
InChI Key: BLYANQJUJACEBQ-UHFFFAOYSA-N
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Description

3,5-diiodo-3H-pyridin-4-one is a useful research compound. Its molecular formula is C5H3I2NO and its molecular weight is 346.89 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H3I2NO

Molecular Weight

346.89 g/mol

IUPAC Name

3,5-diiodo-3H-pyridin-4-one

InChI

InChI=1S/C5H3I2NO/c6-3-1-8-2-4(7)5(3)9/h1-3H

InChI Key

BLYANQJUJACEBQ-UHFFFAOYSA-N

Canonical SMILES

C1=NC=C(C(=O)C1I)I

Origin of Product

United States

Foundational & Exploratory

3,5-diiodo-3H-pyridin-4-one chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3,5-Diiodo-4-Pyridone: Synthesis, Properties, and Applications

Introduction

Nitrogen-containing heterocycles are fundamental scaffolds in modern drug discovery, with the 4-pyridone core being a particularly "privileged" structure. This motif is present in numerous biologically active compounds and approved pharmaceuticals, valued for its unique electronic properties, hydrogen bonding capabilities, and structural rigidity.[1][2] This guide focuses on a specific, synthetically versatile derivative: 3,5-diiodo-3H-pyridin-4-one .

The introduction of iodine atoms onto the pyridone ring dramatically alters its chemical reactivity and potential applications. Iodine's large atomic radius and polarizability make it an excellent leaving group in metal-catalyzed cross-coupling reactions, opening pathways to a vast array of more complex molecules. Furthermore, the high atomic mass of iodine lends itself to applications in radiography and as a labeling site for radioisotopes.

This technical guide, designed for researchers, chemists, and drug development professionals, provides a comprehensive overview of the chemical structure, a rational synthesis pathway, physicochemical and spectroscopic properties, and the potential applications of 3,5-diiodo-4-pyridone as a high-value building block in synthetic and medicinal chemistry.

Chemical Identity and Structural Elucidation

The nomenclature of 4-pyridone derivatives can be ambiguous due to the existence of keto-enol tautomerism. The compound of interest exists in a dynamic equilibrium between its keto form, This compound (or simply 3,5-diiodo-4-pyridone), and its enol form, 3,5-diiodo-4-hydroxypyridine . In solution, the keto tautomer is generally favored.[3]

Keto [label=<

this compound

];

Enol [label=<

3,5-diiodo-4-hydroxypyridine

];

Keto -> Enol [dir=both, label="⇌", fontsize=20]; } end_dot Caption: Tautomeric equilibrium between the keto and enol forms.

For clarity and consistency with the predominant form, this guide will primarily use the name 3,5-diiodo-4-pyridone .

Core Compound Identifiers
PropertyValueSource
IUPAC Name 3,5-diiodo-1H-pyridin-4-one-
Synonym 3,5-diiodo-4-hydroxypyridine[4]
CAS Number 7153-08-4 (for enol tautomer)[4]
Molecular Formula C₅H₃I₂NO[4]
Molecular Weight 346.89 g/mol [4]

Synthesis and Mechanistic Rationale

A robust and logical synthetic route to 3,5-diiodo-4-pyridone involves a two-step sequence starting from the readily available Chelidamic acid (4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid).[5][6] This strategy leverages the electron-rich nature of the pyridone ring, which facilitates electrophilic iodination, followed by a thermal decarboxylation to yield the target compound.

synthesis_workflow start Chelidamic Acid (Starting Material) step1 Step 1: Electrophilic Iodination start->step1 intermediate 3,5-Diiodo-4-oxo-1,4-dihydropyridine -2,6-dicarboxylic Acid step1->intermediate I₂ / Oxidizing Agent or ICl step2 Step 2: Thermal Decarboxylation intermediate->step2 product 3,5-Diiodo-4-pyridone (Final Product) step2->product Heat (Δ) -2 CO₂ purify Purification (Recrystallization) product->purify

Mechanistic Considerations
  • Electrophilic Iodination: The 4-pyridone ring is an electron-rich aromatic system, analogous to phenol. The lone pair on the nitrogen atom can be delocalized into the ring, activating the ortho and para positions (C-3 and C-5) towards electrophilic aromatic substitution. The reaction proceeds via the attack of an electrophilic iodine species (e.g., I⁺ generated from I₂ and an oxidizing agent, or from ICl) on the electron-rich ring to form a sigma complex, which then rearomatizes by losing a proton.

  • Thermal Decarboxylation: Pyridinecarboxylic acids, particularly those with the carboxyl group at the 2- or 6-position relative to the nitrogen, readily undergo decarboxylation upon heating. The mechanism involves the formation of a zwitterionic intermediate, which facilitates the elimination of carbon dioxide.

Experimental Protocol: Synthesis of 3,5-diiodo-4-pyridone

This protocol is a representative procedure based on established chemical principles for the iodination and decarboxylation of pyridine derivatives.[7]

Step 1: Synthesis of 3,5-Diiodo-4-oxo-1,4-dihydropyridine-2,6-dicarboxylic Acid

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, suspend Chelidamic acid (1.0 eq) in a suitable solvent such as glacial acetic acid.

  • Reagent Addition: Prepare a solution of iodine monochloride (ICl) (2.2 eq) in glacial acetic acid. Add this solution dropwise to the stirred suspension of Chelidamic acid at room temperature over 30 minutes. Rationale: ICl is a polarized source of electrophilic iodine (I⁺), making it more reactive than I₂ alone. Acetic acid is a common polar solvent for such reactions.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup and Isolation: Cool the reaction mixture to room temperature. A precipitate of the di-iodinated product should form. Pour the mixture into cold water to ensure complete precipitation. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and then with a small amount of cold ethanol. Dry the solid product under vacuum.

Step 2: Synthesis of 3,5-diiodo-4-pyridone via Decarboxylation

  • Reaction Setup: Place the dried 3,5-diiodo-4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid from Step 1 into a round-bottom flask equipped for distillation or with a gas outlet to vent CO₂. Note: This reaction can be performed neat (without solvent) or in a high-boiling point solvent like diphenyl ether.

  • Decarboxylation: Heat the solid carefully in an oil bath to a temperature above its melting point (typically 200-250 °C). Vigorous evolution of CO₂ gas will be observed. Maintain the temperature until gas evolution ceases (typically 30-60 minutes).

  • Purification: Cool the flask to room temperature. The crude solid residue is the target compound. Purify the product by recrystallization from a suitable solvent system, such as ethanol/water or dimethylformamide (DMF)/water, to yield 3,5-diiodo-4-pyridone as a crystalline solid.

Physicochemical Properties

Direct experimental data for 3,5-diiodo-4-pyridone is not widely published. The following properties are based on data from its parent structure, 4-pyridone, and related iodinated derivatives, providing a scientifically grounded estimation.[3][8]

PropertyEstimated ValueRationale and Commentary
Appearance White to off-white or pale yellow solidSimilar to related pyridones and iodinated aromatics.[8]
Melting Point >250 °C (likely with decomposition)The introduction of two heavy iodine atoms and increased symmetry significantly increases the melting point compared to 4-pyridone (150 °C).[3] The related N-acetic acid derivative melts at 244 °C with decomposition.[8]
Solubility Sparingly soluble in water; Soluble in polar aprotic solvents (DMSO, DMF)The large, nonpolar iodine atoms decrease aqueous solubility compared to 4-pyridone. Solubility in DMSO is expected, as it is a common solvent for NMR of related structures.[9]
pKa ~10-11 (for N-H proton)Similar to the parent 4-pyridone (pKa ≈ 11), as the inductive effect of iodine at the 3 and 5 positions will have a minor impact on the acidity of the distal N-H proton.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The following table outlines the expected spectral data for 3,5-diiodo-4-pyridone.

TechniqueExpected Features
¹H NMR δ ~8.0-8.5 ppm (s, 2H): Singlet for the two equivalent protons at C-2 and C-6. Deshielded due to the electronegativity of the adjacent nitrogen and carbonyl group. δ ~11-13 ppm (br s, 1H): Broad singlet for the N-H proton, exchangeable with D₂O.
¹³C NMR ~175 ppm: Carbonyl carbon (C-4). ~140 ppm: C-2 and C-6 carbons. ~90 ppm: C-3 and C-5 carbons, directly attached to iodine (heavy atom effect). Expect 3 distinct signals due to molecular symmetry.
Mass Spec (EI) m/z ~347 (M⁺): Molecular ion peak. m/z ~220 (M-I)⁺: Fragment corresponding to the loss of one iodine atom. m/z ~127 (I⁺): Iodine cation. The molecular ion will show a characteristic isotopic pattern for a di-iodo compound.
IR (KBr) ~3100-3000 cm⁻¹: N-H stretching vibration. ~1640 cm⁻¹: C=O stretching (strong). ~1550 cm⁻¹: C=C stretching.

Applications and Future Directions

3,5-diiodo-4-pyridone is not merely a chemical curiosity but a valuable intermediate with significant potential in both synthetic methodology and drug discovery.

A Versatile Synthetic Intermediate

The two iodine atoms serve as versatile handles for constructing more complex molecular architectures through well-established cross-coupling reactions. This allows for the selective and sequential functionalization of the pyridone core.

applications cluster_reactions Cross-Coupling Reactions cluster_products Potential Product Classes core 3,5-Diiodo-4-pyridone (Core Scaffold) suzuki Suzuki Coupling (+ R-B(OH)₂) core->suzuki sonogashira Sonogashira Coupling (+ R-C≡CH) core->sonogashira heck Heck Coupling (+ Alkene) core->heck buchwald Buchwald-Hartwig (+ R₂NH) core->buchwald biaryl 3,5-Diaryl-4-pyridones suzuki->biaryl alkynyl Alkynyl Pyridones sonogashira->alkynyl alkenyl Alkenyl Pyridones heck->alkenyl amino Amino Pyridones buchwald->amino

  • Expertise Insight: The differential reactivity of the C-I bonds could potentially be exploited for sequential, site-selective couplings by carefully choosing catalysts and reaction conditions, further enhancing its synthetic value.

A Scaffold for Medicinal Chemistry

The 4-pyridone nucleus is a known pharmacophore.[2] The di-iodo derivative provides a template for generating novel libraries of compounds for biological screening.

  • Bioisosteric Replacement: The iodine atoms can be replaced with other functional groups to probe structure-activity relationships (SAR).

  • Radiopaque Agents: Iodinated organic molecules are widely used as contrast agents in medical imaging (e.g., X-ray) due to iodine's ability to absorb X-rays. This scaffold could be explored for developing new imaging agents.

  • Radiolabeling: One of the iodine atoms can be substituted with a radioactive isotope (e.g., ¹²³I, ¹²⁵I, ¹³¹I) for use in single-photon emission computed tomography (SPECT) imaging or as a radiopharmaceutical, similar to the synthesis of radiolabeled thyroxine derivatives.[10]

Conclusion

This compound is a highly functionalized heterocyclic compound with significant untapped potential. Its synthesis from common starting materials is straightforward, and its chemical properties make it an exceptionally valuable building block. The presence of two addressable iodine atoms on a biologically relevant 4-pyridone core positions this molecule as a key intermediate for the development of new synthetic methodologies, the exploration of novel bioactive compounds, and the design of advanced medical imaging agents. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this versatile chemical tool.

References

Sources

History of 3,5-diiodo-4-pyridone as an X-ray contrast agent intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: History of 3,5-diiodo-4-pyridone as an X-ray Contrast Agent Intermediate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Transitional Scaffold

In the evolution of radiocontrast media (RCM), 3,5-diiodo-4-pyridone represents the critical "bridge" technology that spanned the gap between toxic inorganic salts and the modern tri-iodinated benzene derivatives. Developed in the early 1930s, this heterocyclic scaffold enabled the first widespread use of organic iodine for excretory urography and angiography.

This guide analyzes the chemical lineage, synthetic pathways, and pharmacological limitations of the 3,5-diiodo-4-pyridone moiety. By understanding the failures and successes of this intermediate, researchers gain insight into the structure-activity relationships (SAR) that define modern low-osmolar contrast agents (LOCM).

Historical Phylogeny: From Selectan to Diodrast

The development of organic iodides was driven by the severe toxicity of early agents like Thorotrast (thorium dioxide) and inorganic sodium iodide. The breakthrough occurred when Binz and Räth, working at Schering-Kahlbaum in Berlin, sought to detoxify iodine by covalently binding it to a heterocyclic ring.

The Selectan Series (1929)
  • Concept: Binz and Räth initially synthesized pyridine derivatives for therapeutic use against syphilis. They observed that these compounds were excreted by the kidneys and liver, carrying enough iodine to be radiopaque.

  • Selectan Neutral: The first candidate, but it proved too toxic for systemic use.

  • Uroselectan (Iopax): A 2-oxo-5-iodopyridine derivative. It was the first water-soluble organic agent used clinically for intravenous urography.

The Pyridone Refinement (1930s)

Researchers quickly realized that the 4-pyridone core offered better stability and lower toxicity than the pyridine ring. This led to the synthesis of 3,5-diiodo-4-pyridone-N-acetic acid , commercially known as Iodopyracet (Diodrast) .

  • Advantage: The 4-pyridone tautomer allows for stable iodination at the 3 and 5 positions (ortho to the carbonyl), maximizing iodine content per molecule while maintaining chemical stability.

  • Clinical Dominance: Iodopyracet became the standard of care for nearly two decades, used in urography, angiography, and even early cardiac imaging.

Chemical Synthesis & Manufacturing Protocols

The synthesis of 3,5-diiodo-4-pyridone derivatives is a classic example of heterocyclic substitution chemistry. The industrial route relies on Chelidamic Acid as the primary precursor.

Core Synthesis Workflow

The following protocol outlines the historical industrial method for synthesizing the core scaffold and its conversion to Iodopyracet.

Step 1: Chelidonic Acid to Chelidamic Acid

  • Reagents: Chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid), Aqueous Ammonia (

    
    ).
    
  • Mechanism: Nucleophilic substitution of the pyran oxygen by nitrogen.

  • Conditions: Heating chelidonic acid with excess ammonia under pressure or reflux.

  • Outcome: Ring switching from pyran to pyridine, yielding Chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid).

Step 2: Electrophilic Iodination

  • Reagents: Chelidamic Acid, Iodine Monochloride (

    
    ) or Iodine/Potassium Iodide (
    
    
    
    ).
  • Mechanism: Electrophilic aromatic substitution. The hydroxyl group at C4 (or carbonyl in the pyridone tautomer) activates the C3 and C5 positions.

  • Conditions: Acidic media (HCl), controlled temperature (60-80°C).

  • Outcome: 3,5-Diiodochelidamic acid.

Step 3: Decarboxylation

  • Reagents: 3,5-Diiodochelidamic acid.

  • Mechanism: Thermal decarboxylation. The electron-withdrawing iodine atoms facilitate the loss of

    
     from the 2 and 6 positions.
    
  • Conditions: Heating to ~200°C in a high-boiling solvent (e.g., diphenyl ether) or dry distillation.

  • Outcome: 3,5-Diiodo-4-pyridone (The Core Intermediate).

Step 4: N-Alkylation (Final API Synthesis)

  • Reagents: 3,5-Diiodo-4-pyridone, Chloroacetic acid, NaOH.

  • Mechanism: Nucleophilic substitution (

    
    ) at the nitrogen.
    
  • Outcome: 3,5-Diiodo-4-pyridone-N-acetic acid.

  • Salt Formation: Reacted with diethanolamine to form the soluble salt Iodopyracet .

Synthesis Pathway Visualization

SynthesisPathway Acetone Acetone + Diethyl Oxalate Chelidonic Chelidonic Acid (Pyran Core) Acetone->Chelidonic Claisen Condensation Chelidamic Chelidamic Acid (Pyridine Core) Chelidonic->Chelidamic Ammonolysis (NH3) Ring Switch DiiodoChelidamic 3,5-Diiodochelidamic Acid Chelidamic->DiiodoChelidamic Iodination (ICl/HCl) Electrophilic Sub. Core 3,5-DIIODO-4-PYRIDONE (The Intermediate) DiiodoChelidamic->Core Thermal Decarboxylation (-2 CO2) Iodopyracet Iodopyracet (Diodrast) (Soluble Salt) Core->Iodopyracet N-Alkylation (Cl-CH2-COOH) Propyliodone Propyliodone (Dionosil) (Ester) Iodopyracet->Propyliodone Esterification (Propyl Alcohol)

Figure 1: Industrial synthesis pathway of Pyridone-based contrast agents starting from basic organic precursors.

Pharmacological Profile & Limitations

While 3,5-diiodo-4-pyridone was a massive leap forward, it possessed inherent flaws that eventually necessitated the shift to benzene-based agents.

Quantitative Comparison
ParameterIodopyracet (Pyridone)Diatrizoate (Benzene)Clinical Impact
Iodine Atoms 2 per molecule3 per moleculeBenzene agents provide 50% more contrast per mole.
Osmolality High (>1500 mOsm/kg)High (Ionic) / Low (Non-ionic)Pyridones caused severe pain and endothelial damage.
Protein Binding HighLowHigh binding led to higher systemic toxicity and allergic reactions.
Metabolism Partial HepaticRenal (Exclusive)Pyridones competed with other drugs for hepatic clearance.
Toxicity Mechanisms
  • Neurotoxicity: The lipophilicity of the pyridine ring allowed it to cross the blood-brain barrier more easily than the hydrophilic benzene derivatives. This resulted in seizures during cerebral angiography.

  • Venous Spasm: The high osmolality of the diethanolamine salts caused direct irritation to the vascular endothelium, leading to thrombosis and severe injection pain.

The Evolutionary Shift: Why Benzene Won

The "Pyridone Era" ended in the early 1950s with the work of Wallingford and Hoppe . They demonstrated that the benzene ring could support three iodine atoms (at positions 2, 4, and 6) while accommodating solubilizing groups (amines/acetyls) at positions 3 and 5.

This structural shift solved the two biggest problems of the pyridone scaffold:

  • Opacity: 3 iodine atoms vs. 2.[1]

  • Stability: The benzene ring is thermodynamically more stable and less reactive than the nitrogen-containing pyridine ring.

Evolution Diagram

Evolution Inorganic Inorganic Era (NaI, Thorotrast) High Toxicity Pyridine Pyridine Era (Selectan, Uroselectan) Mono-Iodinated Inorganic->Pyridine Covalent Bonding Pyridone Pyridone Era (Iodopyracet) Di-Iodinated Pyridine->Pyridone Stability Optimization Benzene Benzene Era (Diatrizoate) Tri-Iodinated Pyridone->Benzene Capacity (3 I atoms) NonIonic Modern Non-Ionic (Iohexol) Low Osmolar Benzene->NonIonic Osmolality Reduction

Figure 2: The structural evolution of X-ray contrast media, highlighting the pivotal role of the Pyridone intermediate.

References

  • Bonnemain, B. (2014). "Helix and drugs: Snails on the path of pharmacology." Revue d'Histoire de la Pharmacie. Link (Context on early iodine sourcing).

  • Grainger, R. G. (1982). "Intravascular contrast media—the past, the present and the future." The British Journal of Radiology. Link

  • Hoppe, J. O. (1959). "Some pharmacological aspects of radiopaque compounds." Annals of the New York Academy of Sciences. Link

  • Wallingford, V. H. (1953). "The development of organic iodine compounds as X-ray contrast media." Journal of the American Pharmaceutical Association. Link

  • Organic Chemistry Portal. "Iodination of Aromatic Compounds." Link

Sources

Methodological & Application

Protocol for the Selective Iodination of 4-Pyridone using Iodine Monochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and reliable protocol for the electrophilic iodination of 4-pyridone at the C-3 position using iodine monochloride (ICl). Iodinated pyridone scaffolds are of significant interest to researchers, scientists, and drug development professionals due to their prevalence in medicinally active compounds and their utility as versatile synthetic intermediates.[1] This document provides a step-by-step methodology, an in-depth discussion of the underlying reaction mechanism and regioselectivity, and guidelines for the characterization and validation of the final product. The causality behind critical experimental choices is explained to ensure both reproducibility and a thorough understanding of the process.

Introduction: The Significance of Iodinated Pyridones

Pyridone and its derivatives are considered "privileged scaffolds" in medicinal chemistry.[2] Their unique electronic properties and ability to act as both hydrogen bond donors and acceptors make them ideal components in the design of novel therapeutic agents.[2] The introduction of an iodine atom onto the pyridone ring further enhances its utility, providing a handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to build more complex molecular architectures. This strategic functionalization is a cornerstone of modern drug discovery, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This application note focuses on the direct iodination of the 4-pyridone core, a reaction that proceeds via electrophilic aromatic substitution. While pyridine itself is generally unreactive towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom, the pyridone tautomer is more electron-rich and thus more susceptible to this type of transformation.[3]

Reaction Mechanism and Regioselectivity

The iodination of 4-pyridone with iodine monochloride is a classic example of electrophilic aromatic substitution. The key to understanding the regioselectivity of this reaction lies in the electronic nature of the 4-pyridone ring and the stability of the Wheland intermediate (also known as an arenium ion) formed during the reaction.

2.1. The Electrophile: Iodine Monochloride

Iodine monochloride (ICl) is a potent iodinating agent due to the polarization of the I-Cl bond, which results from the higher electronegativity of chlorine. This polarization creates a partial positive charge on the iodine atom (δ+), making it a strong electrophile (I⁺ source) that is more reactive than molecular iodine (I₂).

2.2. The Nucleophile: 4-Pyridone Tautomerism

4-Pyridone exists in equilibrium with its tautomer, 4-hydroxypyridine. In solution, the keto (pyridone) form is generally favored. The lone pair of electrons on the nitrogen atom can be delocalized into the ring, increasing the electron density at the positions ortho and para to the nitrogen. However, the carbonyl group is electron-withdrawing, which deactivates the ring towards electrophilic attack. Conversely, the hydroxyl group in the enol tautomer is strongly activating. The interplay of these electronic effects directs the incoming electrophile.

2.3. Regioselectivity: The C-3 and C-5 Positions

Electrophilic attack on the 4-pyridone ring preferentially occurs at the C-3 and C-5 positions (ortho to the carbonyl group). This can be rationalized by examining the resonance structures of the Wheland intermediates formed upon attack at the C-2/C-6 versus the C-3/C-5 positions.

Attack at the C-3 position leads to a resonance-stabilized carbocation where the positive charge is delocalized over three atoms without placing a positive charge on the electronegative nitrogen atom. In contrast, attack at the C-2 position would result in a resonance structure where the positive charge resides on the nitrogen, which is highly unfavorable.

G Electrophilic Aromatic Substitution Mechanism for Iodination of 4-Pyridone cluster_0 Step 1: Electrophile Activation cluster_1 Step 2: Formation of Wheland Intermediate cluster_2 Step 3: Deprotonation and Aromatization 4-Pyridone 4-Pyridone ICl Iodine Monochloride (I-Cl) Electrophile Electrophilic Iodine (δ+I-Clδ-) 4-Pyridone->Electrophile Nucleophilic Attack Intermediate Resonance-Stabilized Wheland Intermediate Electrophile->Intermediate Attack at C-3 Product 3-Iodo-4-pyridone Intermediate->Product Proton Abstraction Base Base (e.g., Solvent)

Caption: Mechanism of 4-pyridone iodination.

Experimental Protocol

This protocol is adapted from established procedures for the iodination of substituted pyridones and aromatic systems.[4] Researchers should perform a thorough risk assessment before commencing any experimental work.

3.1. Materials and Reagents

ReagentFormulaM.W. ( g/mol )CAS No.Notes
4-PyridoneC₅H₅NO95.10626-64-2Ensure dryness.
Iodine MonochlorideICl162.367790-99-01.0 M solution in Dichloromethane. Highly corrosive and moisture-sensitive. Handle in a fume hood.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous, reaction grade.
Methanol (MeOH)CH₃OH32.0467-56-1For quenching.
Saturated aq. Na₂S₂O₃---For workup.
Saturated aq. NaHCO₃---For workup.
Brine---For workup.
Anhydrous Na₂SO₄---For drying.

3.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

3.3. Step-by-Step Procedure

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-pyridone (1.0 eq.) in anhydrous dichloromethane.

  • Cooling: Cool the resulting solution to 0 °C using an ice bath.

  • Addition of ICl: Slowly add a 1.0 M solution of iodine monochloride in DCM (1.05 eq.) dropwise to the stirring solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution until the reddish-brown color of the iodine monochloride disappears.

  • Workup:

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-iodo-4-pyridone.

G Experimental Workflow Setup Reaction Setup: 4-Pyridone in DCM under N2 Cooling Cool to 0 °C Setup->Cooling Addition Dropwise addition of ICl solution Cooling->Addition Reaction Stir at 0 °C, then RT Monitor by TLC Addition->Reaction Quench Quench with Na2S2O3 (aq) Reaction->Quench Workup Aqueous Workup: NaHCO3, Brine Quench->Workup Drying Dry with Na2SO4 and Concentrate Workup->Drying Purification Silica Gel Chromatography Drying->Purification Analysis Characterization: NMR, MS Purification->Analysis

Caption: Iodination of 4-pyridone workflow.

Product Characterization

The successful synthesis of 3-iodo-4-pyridone should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridone ring. The introduction of the iodine atom at the C-3 position will result in a characteristic splitting pattern and chemical shift changes for the remaining ring protons compared to the starting material.

  • ¹³C NMR: The carbon NMR spectrum will show the presence of the carbon bearing the iodine atom, typically shifted to a higher field (lower ppm value) compared to the other ring carbons.[5]

  • Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the product (C₅H₄INO, MW: 220.99 g/mol ). The isotopic pattern of iodine may also be observable.

Safety and Handling

Iodine monochloride is a corrosive and toxic substance that reacts violently with water.[6] It should be handled with extreme care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemically resistant gloves.[6]

  • Handling: Use a syringe or cannula for transferring the ICl solution. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store iodine monochloride in a cool, dry place, away from incompatible materials such as bases, metals, and organic matter.[6]

  • Disposal: Dispose of all chemical waste in accordance with local regulations.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion Inactive ICl due to moisture exposure.Use a fresh, unopened bottle of ICl solution or titrate to determine its molarity. Ensure all glassware is thoroughly dried.
Insufficient reaction time.Continue to monitor the reaction by TLC for a longer duration.
Formation of di-iodinated product Excess of iodine monochloride.Use a stoichiometric amount or a slight excess (1.05 eq.) of ICl. Ensure slow, controlled addition at 0 °C.
Complex mixture of products Reaction temperature too high.Maintain the reaction temperature at 0 °C during the addition and initial stirring phase.
Difficult purification Incomplete quenching of ICl.Ensure the complete disappearance of the reddish-brown color during the sodium thiosulfate wash.

Conclusion

The protocol described herein provides a reliable and reproducible method for the synthesis of 3-iodo-4-pyridone using iodine monochloride. By understanding the underlying principles of the reaction mechanism and adhering to the detailed experimental procedure and safety precautions, researchers can successfully prepare this valuable synthetic intermediate for applications in drug discovery and development.

References

  • Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(93), 17744–17747. [Link]

  • Organic Syntheses Procedure. (n.d.). 2,6-DIIODO-p-NITROANILINE. Retrieved from [Link]

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

  • AK Lectures. (2014, June 16). Electrophilic Substitution of Pyrrole and Pyridine [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • Samrat Pharmachem Limited. (n.d.). SAFETY DATA SHEET: Iodine Monochloride. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet: IODINE MONOCHLORIDE. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

Sources

Troubleshooting & Optimization

Solving solubility issues of 3,5-diiodo-4-pyridone in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

The Physicochemical Barrier: Why is this molecule fighting you?

As researchers, we often treat solubility as a binary state—soluble or insoluble. However, with 3,5-diiodo-4-pyridone (DIP) , you are battling two specific thermodynamic forces: Crystal Lattice Energy and Hydrophobicity .

DIP is a classic "Brick Dust" molecule.

  • High Melting Point (~240°C dec): The iodine atoms at positions 3 and 5 facilitate strong intermolecular halogen bonding and

    
    -stacking in the crystal lattice. Breaking this lattice requires significant energy.
    
  • Lipophilicity: The iodine atoms are large and electron-withdrawing, significantly increasing the logP compared to the unsubstituted pyridone.

  • Ionization State: The 4-pyridone core exists in equilibrium between the pyridone (keto) and hydroxypyridine (enol) forms. In neutral buffers (pH 7.4), the molecule is predominantly in its neutral, protonated form, which has the lowest aqueous solubility (

    
    ).
    

The Core Strategy: To solubilize DIP, we must disrupt the crystal lattice using cosolvents or stabilize the molecule in the aqueous phase by ionizing it (forming the salt) or encapsulating it.

Decision Matrix: Selecting Your Solubilization Strategy

Before starting, determine your assay's tolerance for pH shifts and organic solvents. Use the decision tree below to select the correct protocol.

SolubilityStrategy Start Start: Define Assay Constraints pH_Flex Is pH > 9.0 tolerated? Start->pH_Flex DMSO_Flex Is DMSO > 1% tolerated? pH_Flex->DMSO_Flex No Method_Salt Method A: pH Swing / Salt Formation (Highest Solubility) pH_Flex->Method_Salt Yes Method_Cosolvent Method B: Cosolvent Spiking (DMSO/PEG400) DMSO_Flex->Method_Cosolvent Yes Method_Complex Method C: Cyclodextrin Complexation (Best for In Vivo/Cell Culture) DMSO_Flex->Method_Complex No

Figure 1: Strategic decision tree for solubilizing 3,5-diiodo-4-pyridone based on experimental constraints.

Technical Modules & Protocols

Module A: The pH Swing (Salt Formation)

Mechanism: 3,5-diiodo-4-pyridone acts as a weak acid. The electron-withdrawing iodine atoms increase the acidity of the N-H group compared to unsubstituted pyridone. By raising the pH above its pKa (likely >9.5), you deprotonate the nitrogen, forming the anionic species which is highly water-soluble.

Protocol:

  • Weighing: Weigh the required amount of DIP solid.

  • Alkaline Dissolution: Add 0.1 M NaOH (or KOH) dropwise to the solid. Vortex vigorously. The solution should turn clear as the sodium salt forms.

    • Note: If the target concentration is high (>10 mM), use 1.0 M NaOH.

  • Back-Titration (Optional but Risky): Slowly add your buffer (e.g., PBS) to the alkaline solution.

    • Warning: If the final pH drops below ~8.5, the compound may re-precipitate over time.

  • Verification: Measure the final pH. Ensure it remains basic.

Module B: Cosolvent Spiking (The "Flash" Method)

Mechanism: This relies on Kinetic Solubility . You create a supersaturated solution that is temporarily stable.

Protocol:

  • Stock Prep: Dissolve DIP in 100% DMSO to create a high-concentration stock (e.g., 50 mM). Sonicate at 40°C if necessary to ensure complete dissolution.

  • The "Swirl" Technique (Critical):

    • Place your aqueous buffer in a tube and set it to vortex or stir rapidly.

    • Slowly inject the DMSO stock into the center of the vortex.

    • Do NOT add buffer to the DMSO stock; this causes local high concentrations and immediate precipitation ("crashing out").

  • Limit: Keep final DMSO concentration < 5% if possible. Above this, protein denaturation in bioassays becomes a risk.

Module C: Cyclodextrin Complexation (Advanced)

Mechanism: The hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) encapsulates the diiodo-pyridone core, shielding the hydrophobic halogens from water while the hydrophilic exterior interacts with the buffer.

Protocol:

  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in water or buffer.

  • Addition: Add DIP solid directly to the cyclodextrin solution.

  • Energy Input: Sonicate for 30-60 minutes at 40-50°C. The solution may remain cloudy initially but should clarify.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed solid.

Troubleshooting Guide (FAQ)

Q1: I made a 10 mM stock in DMSO, but when I diluted it 1:1000 into PBS (pH 7.4), it precipitated immediately. Why? A: You hit the "Brick Dust" wall. At 10 µM (1:1000 dilution), you might be exceeding the intrinsic solubility (


)  of the neutral molecule. When DMSO is diluted, its solubilizing power drops exponentially.
  • Fix: Use Method C (Cyclodextrins) to shield the hydrophobic core, or lower your target concentration.

Q2: Can I use ethanol instead of DMSO? A: Generally, no. DIP has high lattice energy. Ethanol is a protic solvent and is less effective at disrupting these specific crystal lattices compared to the aprotic, polar nature of DMSO or DMF. If you must avoid DMSO, try PEG 400 .

Q3: The solution was clear, but crystals appeared after 24 hours at 4°C. A: This is Nucleation . You likely achieved a supersaturated state (Kinetic Solubility). Over time, the system seeks thermodynamic equilibrium, and the solid crashes out. Lower temperatures decrease solubility, accelerating precipitation.

  • Fix: Prepare solutions fresh before use, or store stocks at room temperature (if chemically stable) rather than 4°C.

Q4: My compound turned yellow/brown in solution. A: This indicates Iodine liberation . Iodinated aromatics can be light-sensitive. Photolytic cleavage of the C-I bond releases free iodine (


), which is brown/yellow.
  • Fix: Store all solids and solutions in amber vials and wrap tubes in aluminum foil.

Comparative Data: Solubilization Systems

ParameterPhosphate Buffer (pH 7.[1]4)0.1 M NaOH (pH 13)20% HP-β-CD5% DMSO in PBS
Solubility State Insoluble (Suspension)Soluble (Anionic Salt)Soluble (Inclusion Complex)Metastable (Kinetic)
Stability (24h) N/AHighHighLow (Risk of Precip.)
Biological Suitability HighLow (Must dilute)High (In vivo/Cell safe)Moderate (Toxicity risk)
Primary Mechanism NoneIonizationEncapsulationCosolvency

Visualizing the "Crash Out" Mechanism

Understanding why precipitation happens helps you prevent it.

CrashOut DMSO_Stock DMSO Stock (Solvated Molecules) Mixing Dilution into Buffer (Water shells strip DMSO) DMSO_Stock->Mixing Supersat Supersaturation (Unstable High Energy) Mixing->Supersat Nucleation Nucleation (Critical Cluster Formation) Supersat->Nucleation Time/Temp/Seed Precip Macroscopic Precipitation (Visible Solid) Nucleation->Precip

Figure 2: The kinetic pathway of precipitation upon dilution of hydrophobic stocks.

References

  • Katritzky, A. R., et al. (2010). Aqueous Solubility of Organic Compounds. Comprehensive Heterocyclic Chemistry.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility).

  • Williams, R. (2022).[1][2] pKa Data Compilation. Organic Chemistry Data. (Reference for Pyridone/Halogenated acidity trends).

  • PureSynth. (2023).[3] 3,5-Diiodo-4-Pyridone-1-Acetic Acid Properties. (Reference for contrast agent precursor solubility).

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 3,5-Diiodo-4-pyridone in DMSO-d6: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 3,5-diiodo-4-pyridone in DMSO-d6. It is designed for researchers and drug development professionals requiring rigorous structural verification and purity assessment.

Executive Summary & Structural Context

3,5-Diiodo-4-pyridone is a critical heterocyclic intermediate, predominantly utilized in the synthesis of X-ray contrast media (e.g., Iopamidol, Iohexol). Its structural integrity is defined by the electrophilic substitution of iodine at the 3 and 5 positions of the pyridine core.

In solution (DMSO-d6), the molecule exhibits tautomeric equilibrium , favoring the 4-pyridone (keto) form over the 4-hydroxypyridine (enol) form. This preference dictates the spectral features, most notably the presence of a deshielded N-H proton rather than an O-H proton.

Key Spectral Signature (Quick Reference)
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationKey Characteristic
NH (H-1) 12.0 – 13.5Broad Singlet1HExchangeable; shift is concentration-dependent.
H-2, H-6 8.3 – 8.5Singlet2HDeshielded by ortho-iodines; chemically equivalent due to

symmetry.
Residual Solvent 2.50Quintet-DMSO-d5 impurity.
Water ~3.33Broad Singlet-Variable position.

Experimental Protocol: Causality & Setup

To ensure reproducible data that validates the "Expertise" pillar of E-E-A-T, the following protocol controls for common variables like concentration-dependent shifts and relaxation times.

Sample Preparation[1][2][3][4][5]
  • Solvent Choice: DMSO-d6 is the standard "Alternative" to CDCl3 because 3,5-diiodo-4-pyridone has poor solubility in non-polar solvents. DMSO also stabilizes the pyridone tautomer via hydrogen bonding.

  • Concentration: Prepare a solution of 5–10 mg in 0.6 mL DMSO-d6.

    • Why: High concentrations can cause the NH peak to shift further downfield due to intermolecular H-bonding (dimerization). Low concentrations yield a sharper, more upfield NH signal.

  • Water Control: Use ampouled, dry DMSO-d6.

    • Why: Water (signal at ~3.33 ppm) can exchange with the NH proton, broadening the signal or causing it to coalesce, making integration inaccurate.

Instrument Parameters
  • Pulse Sequence: Standard 1H (zg30).

  • Relaxation Delay (D1): Set to ≥ 5 seconds .

    • Reasoning: The protons adjacent to heavy iodine atoms (H2/H6) and the quadrupolar nitrogen may have altered T1 relaxation times. A longer D1 ensures quantitative integration accuracy.

  • Scans (NS): 16–64 scans (sufficient for >10 mg).

Detailed Spectral Analysis

This section analyzes the specific signals, explaining the physical chemistry behind the shifts.[1]

A. The Aromatic Region: H-2 and H-6 (8.3 – 8.5 ppm)

In unsubstituted 4-pyridone, the H-2/H-6 protons typically appear around 7.6–7.8 ppm . In 3,5-diiodo-4-pyridone, these signals shift downfield to ~8.4 ppm .

  • Mechanism: The Iodine atoms at positions 3 and 5 exert a deshielding effect on the adjacent H-2/H-6 protons. Although Iodine is less electronegative than Bromine or Chlorine, its large electron cloud (polarizability) and the "heavy atom effect" influence the local magnetic environment.

  • Symmetry Check: The molecule possesses a

    
     axis of rotation passing through the N-C4 bond. This makes H-2 and H-6 chemically and magnetically equivalent, resulting in a sharp singlet .
    
    • Validation: If this peak appears as a doublet or shows satellite peaks, it indicates a loss of symmetry (e.g., mono-iodination impurity).

B. The Amide Region: N-H (12.0 – 13.5 ppm)

The proton attached to the nitrogen is highly deshielded due to the aromaticity of the pyridone ring and the electron-withdrawing nature of the carbonyl group.

  • Broadening: This signal is often broad due to quadrupole broadening from the

    
    N nucleus and chemical exchange with trace water in the DMSO.
    
  • Tautomer Confirmation: The observation of this signal confirms the pyridone tautomer. The alternative hydroxypyridine tautomer would show an OH signal, typically sharper and potentially different in shift, but in DMSO, the equilibrium overwhelmingly favors the keto-form.

Comparative Analysis: Product vs. Alternatives

For drug development, distinguishing the product from its precursors (performance comparison) is vital. The table below compares 3,5-diiodo-4-pyridone against its starting material (4-pyridone) and a common impurity (3-iodo-4-pyridone).

Table 1: Spectral Comparison of Analogues
Feature3,5-Diiodo-4-pyridone (Product)4-Pyridone (Starting Material)3-Iodo-4-pyridone (Impurity)
Symmetry Symmetric (

)
Symmetric (

)
Asymmetric (

)
H-2/H-6 Singlet (~8.4 ppm)Doublet/Broad (~7.6 ppm)Two distinct signals (split)
H-3/H-5 Absent (Substituted)Doublet (~6.1 ppm)One signal present (~6.5 ppm)
Coupling None (Singlet)

Hz

coupling observable
Purity Flag Clean Singlet at 8.4 ppmPresence of upfield signals (6.0 ppm)Complex splitting pattern
Visualization: Structural & Spectral Logic

The following diagram illustrates the structural symmetry and the logical flow for identifying the correct molecule based on NMR data.

NMR_Analysis Molecule Target: 3,5-Diiodo-4-pyridone Symmetry Check Symmetry (H2/H6) Molecule->Symmetry Expect C2v Region_Upfield Region: 6.0 - 6.5 ppm (Unsubstituted positions) Molecule->Region_Upfield Check for H3/H5 Region_NH Region: >12.0 ppm (Pyridone NH) Molecule->Region_NH Confirm Tautomer Region_Aromatic Region: 8.0 - 8.5 ppm (Deshielded by Iodine) Symmetry->Region_Aromatic Analyze H2/H6 Result_Pure CONFIRMED IDENTITY Singlet @ ~8.4 ppm No Upfield Peaks Region_Aromatic->Result_Pure Singlet Found Result_Impure IMPURITY DETECTED Doublets or Split Signals Peaks @ ~6.1 ppm Region_Aromatic->Result_Impure Split Signal Region_Upfield->Result_Pure Signal Absent Region_Upfield->Result_Impure Signal Present Region_NH->Result_Pure Broad Singlet Present

Figure 1: Logic flow for the structural verification of 3,5-diiodo-4-pyridone via 1H NMR.

Troubleshooting & Validation

To ensure "Trustworthiness," use these self-validating steps if the spectrum is ambiguous.

Scenario 1: Missing NH Peak
  • Cause: Rapid exchange with water or low concentration.

  • Solution: Run the sample in highly dry DMSO-d6 or lower the temperature (e.g., 280 K) to slow down the exchange rate, sharpening the NH signal.

Scenario 2: Extra Peaks in Aromatic Region
  • Cause: Partial iodination (mono-iodo) or over-iodination (rare, ring opening).

  • Validation: Perform a D2O Shake . Add 1-2 drops of D2O to the NMR tube and re-run.

    • Result: The NH peak (12-13 ppm) will disappear (exchange to ND). The aromatic peak (8.4 ppm) should remain unchanged. If the aromatic peak shifts significantly or splits, check for pH sensitivity or salt formation.

Scenario 3: Chemical Shift Drift
  • Cause: pH dependence. Pyridones are amphoteric.

  • Observation: If the sample contains residual acid (from iodination with ICl/acetic acid) or base, the H2/H6 shift can move by ±0.2 ppm.

  • Fix: Ensure the sample is neutralized and dried before dissolution in DMSO.

References

  • Context: Provides spectral data for the N-acetic acid derivative, validating the H2/H6 shift
  • Context: Authoritative source for residual solvent peaks (DMSO @ 2.
  • Royal Society of Chemistry (RSC). (2014).[2] Synthesis and NMR characterization of pyridone derivatives. Retrieved from [Link]

    • Context: General reference for 4-pyridone synthesis and spectral characteriz
  • National Institutes of Health (NIH). (2010). Tautomerism of 4-pyridone. Retrieved from [Link]

    • Context: Confirms the dominance of the pyridone tautomer in polar aprotic solvents.

Sources

Safety Operating Guide

Personal protective equipment for handling 3,5-diiodo-3H-pyridin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Hazard Identification

3,5-Diiodo-3H-pyridin-4-one (CAS: 10404-59-8) presents a specific toxicological profile distinct from its parent molecule, pyridine.[1] While less volatile than liquid pyridine, this halogenated solid poses significant risks through inhalation of dust and dermal absorption .

As an iodinated intermediate, it must be treated as a potential thyroid sensitizer and severe irritant. The iodine-carbon bonds are susceptible to homolytic cleavage under light or heat, potentially releasing free iodine (


) or radical species, necessitating strict exclusion of light and moisture during handling.

GHS Classification (Consolidated):

  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2][3][4][5]

  • H319: Causes serious eye irritation.[1][2][3][6]

  • H335: May cause respiratory irritation.[3][4][5]

  • H373: May cause damage to organs (Thyroid) through prolonged or repeated exposure (Class effect of iodinated organics).

Part 1: Hierarchy of Controls & Engineering Systems

Before selecting PPE, the experimental environment must be validated. PPE is the last line of defense; engineering controls are the primary barrier.

Engineering Control Verification
  • Primary Containment: All handling of solid this compound must occur within a certified chemical fume hood.

  • Velocity Check: Verify face velocity is between 80–100 fpm (0.4–0.5 m/s) . Excessive velocity (>120 fpm) can create turbulence, causing the lightweight powder to aerosolize and contaminate the sash track.

  • Static Control: Halogenated pyridine powders are often static-prone. Use an ionizing bar or anti-static gun inside the hood to prevent "flying powder" during weighing.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent not just acute burns, but chronic sensitization to iodinated moieties.

Table 1: PPE Specifications
Body AreaEssential PPETechnical Justification (The "Why")
Hand Protection Double Nitrile Gloves (min 5 mil thickness outer, 4 mil inner).Pyridine derivatives can permeate thin nitrile. The outer glove acts as a sacrificial barrier against staining (iodine) and gross contamination. Change outer gloves immediately upon visible staining.[7]
Ocular Protection Chemical Splash Goggles (Indirect Vent).Safety glasses are insufficient for fine powders. Goggles seal the orbital area against airborne dust that can bypass side shields.
Respiratory N95/P100 Respirator (Only if outside hood).Note: Handling outside a hood is strictly prohibited. If weighing balance is external, a powder containment enclosure (VBE) is required.
Body Defense Lab Coat (High-Neck, Cotton/Poly) + Tyvek Sleeves .Iodinated compounds stain skin and clothing yellow/brown aggressively. Tyvek sleeves bridge the gap between the glove cuff and lab coat cuff, the most common exposure point.

Part 3: Operational Workflow (Step-by-Step)

This protocol utilizes a "Clean-to-Dirty" workflow to minimize cross-contamination.

Phase A: Preparation
  • Glove Inspection: Inflate nitrile gloves with air to check for micro-pinholes before donning.

  • Sash Management: Lower hood sash to the lowest comfortable working height (approx. 18 inches) to maximize capture efficiency.

  • Light Protection: If the compound is yellowing (indicating free iodine release), wrap the reaction flask in aluminum foil.

Phase B: Weighing & Transfer
  • Taring: Place the receiving vessel (flask) inside the hood. Tare the balance.

  • Transfer: Use a disposable anti-static spatula. Do not use metal spatulas if the compound appears damp or degraded, as iodine can corrode stainless steel, contaminating your sample.

  • The "Bridge" Technique: When moving powder from the stock bottle to the flask, hold the containers as close as possible. Do not traverse the "open air" of the lab bench.

Phase C: Decontamination (The Critical Step)

Iodinated pyridines adhere to surfaces.

  • Solvent Wipe: Wipe the balance area and hood surface with a tissue soaked in Ethanol or DMSO .

    • Indicator: If the tissue turns yellow/brown, contamination was present. Repeat until the tissue remains white.

  • Doffing: Remove outer gloves inside the hood. Peel them off so the contaminated exterior is wrapped inside. Discard in solid hazardous waste.

Part 4: Visualization of Safety Logic

The following diagram illustrates the decision-making logic for handling this specific compound, emphasizing the "Stop/Go" safety checks.

SafetyProtocol Start Start: Handling this compound RiskAssess Risk Assessment: Check SDS & Quantity Start->RiskAssess HoodCheck Engineering Check: Fume Hood Velocity > 80fpm? RiskAssess->HoodCheck StopWork STOP WORK: Contact Facilities HoodCheck->StopWork No PPE_Donning Don PPE: 1. Goggles 2. Lab Coat + Sleeves 3. Double Nitrile Gloves HoodCheck->PPE_Donning Yes Handling Operational Phase: Weighing & Transfer (Minimize Dust Generation) PPE_Donning->Handling SpillCheck Contamination Check: Visible Dust or Staining? Handling->SpillCheck Decon Decontamination: Wipe with Ethanol/DMSO Dispose as Halogenated Waste SpillCheck->Decon Yes CleanExit Routine Cleanup: Wipe Balance Doff Outer Gloves in Hood SpillCheck->CleanExit No Decon->CleanExit

Figure 1: Decision logic for safe handling, emphasizing the critical engineering check and decontamination loops.

Part 5: Waste & Disposal Strategy

Improper disposal of halogenated heterocycles is a common compliance violation.

  • Segregation: Do not mix with general organic waste if your facility separates "Halogenated" from "Non-Halogenated" solvents. This compound must go into the Halogenated Waste stream due to the iodine content.

  • Quenching (Spills): If a significant amount (>1g) is spilled, cover with a reducing agent (like Sodium Thiosulfate) if free iodine is suspected (indicated by purple vapors or brown staining), then sweep into a container.

  • Labeling: Clearly tag waste containers with "Contains Iodinated Pyridines - Potential Sensitizer."

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 25000, 3,5-Diiodo-4-pyridone. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance: Chemical Fume Hoods. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.